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molecular formula C12H15N3 B1493880 2-(4-piperidinyl)-Imidazo[1,2-a]pyridine

2-(4-piperidinyl)-Imidazo[1,2-a]pyridine

Cat. No. B1493880
M. Wt: 201.27 g/mol
InChI Key: HHSFJTIMOSGEKE-UHFFFAOYSA-N
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Patent
US06248755B1

Procedure details

To a solution of 70 mg of 1-benzoyl-4-(imidazo[1,2-a]pyridin-2-yl)-piperidine (from Step A) in 4 mL of ethanol was added 1 mL of 45% KOH solution. The reaction was refluxed for 14 hours. After concentration, the mixture was partitioned between EtOAc and water. Aqueous layer was extracted with EtOAc (3×). The combined organic phase was washed with brine, dried over MgSO4 and concentrated to give 22 mg of the title compound as a viscous oil.
Name
1-benzoyl-4-(imidazo[1,2-a]pyridin-2-yl)-piperidine
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:9]1[CH2:14][CH2:13][CH:12]([C:15]2[N:16]=[C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][N:18]3[CH:23]=2)[CH2:11][CH2:10]1)(=O)C1C=CC=CC=1.[OH-].[K+]>C(O)C>[N:16]1[C:15]([CH:12]2[CH2:13][CH2:14][NH:9][CH2:10][CH2:11]2)=[CH:23][N:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=12 |f:1.2|

Inputs

Step One
Name
1-benzoyl-4-(imidazo[1,2-a]pyridin-2-yl)-piperidine
Quantity
70 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CCC(CC1)C=1N=C2N(C=CC=C2)C1
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 14 hours
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N=1C(=CN2C1C=CC=C2)C2CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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